REACTION_CXSMILES
|
[I:1]Cl.[CH3:3][C:4]1[CH:9]=[C:8]([CH3:10])[N:7]2[N:11]=[CH:12][CH:13]=[C:6]2[N:5]=1>C(Cl)(Cl)Cl>[CH3:3][C:4]1[CH:9]=[C:8]([CH3:10])[N:7]2[N:11]=[CH:12][C:13]([I:1])=[C:6]2[N:5]=1
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
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2.96 g
|
Type
|
reactant
|
Smiles
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CC1=NC=2N(C(=C1)C)N=CC2
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
hydrochloride salt
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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Within a few minutes
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Type
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TEMPERATURE
|
Details
|
the mixture became warm
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Type
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CUSTOM
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Details
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to separate
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Type
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TEMPERATURE
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Details
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The mixture was warmed on the steam bath for 2-3 minutes
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Duration
|
2.5 (± 0.5) min
|
Type
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CUSTOM
|
Details
|
the reaction
|
Type
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CUSTOM
|
Details
|
refrigerated overnight
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Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
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The yellow hydrochloride salt was separated by filtration
|
Type
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WASH
|
Details
|
washed with Et2O, and air
|
Type
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CUSTOM
|
Details
|
dried
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Type
|
DISSOLUTION
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Details
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was dissolved in water (100 ml)
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Type
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ADDITION
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Details
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by the addition of NaOH solution (2.5N)
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Type
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EXTRACTION
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Details
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The alkaline solution was extracted with CHCl3 3(25 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the CHCl3 extracts were dried over Na2SO4
|
Type
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EXTRACTION
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Details
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The CHCl3 extract
|
Type
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CUSTOM
|
Details
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was chromatographed on basic alumina
|
Type
|
CUSTOM
|
Details
|
the CHCl3 eluant evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from petroleum ether (30°-60°)
|
Type
|
CUSTOM
|
Details
|
to afford 2.02g (37%) of analytically pure product
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC=2N(C(=C1)C)N=CC2I
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |